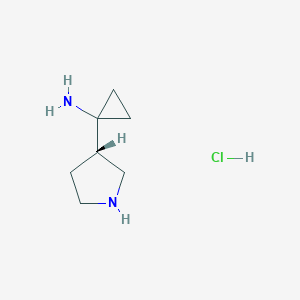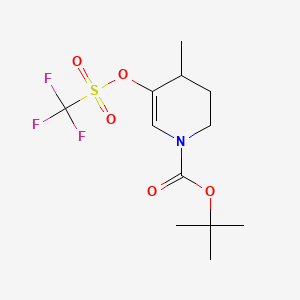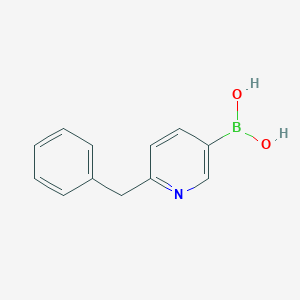
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is a chiral amine compound that features a cyclopropane ring attached to a pyrrolidine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced to the cyclopropane ring.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution might be necessary to obtain the (S)-enantiomer. This can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions could be used to modify the cyclopropane ring or the pyrrolidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines or oxides, while substitution could introduce various alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride would depend on its specific biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and pyrrolidine moiety could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .
Cyclopropylamine derivatives: Compounds with similar cyclopropane structures.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine moiety.
Uniqueness
(S)-1-(Pyrrolidin-3-yl)cyclopropan-1-amine hydrochloride is unique due to its specific chiral configuration and the combination of the cyclopropane ring with the pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H15ClN2 |
|---|---|
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
1-[(3S)-pyrrolidin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-7(2-3-7)6-1-4-9-5-6;/h6,9H,1-5,8H2;1H/t6-;/m0./s1 |
Clé InChI |
VCYCVIBLLBXFKJ-RGMNGODLSA-N |
SMILES isomérique |
C1CNC[C@H]1C2(CC2)N.Cl |
SMILES canonique |
C1CNCC1C2(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)



![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)

![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
